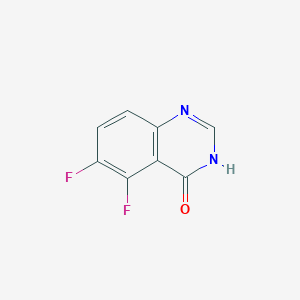

5,6-Difluoroquinazolin-4(3H)-one

Descripción general

Descripción

5,6-Difluoroquinazolin-4(3H)-one is a fluorinated derivative of quinazolinone, a class of compounds known for their diverse biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoroquinazolin-4(3H)-one typically involves the fluorination of quinazolinone precursors. One common method includes the reaction of 5,6-difluoroanthranilic acid with formamide under high-temperature conditions to yield the desired product. The reaction conditions often require a catalyst and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Análisis De Reacciones Químicas

Types of Reactions

5,6-Difluoroquinazolin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Quinazoline derivatives.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5,6-Difluoroquinazolin-4(3H)-one has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Quinazoline derivatives, including this compound, have shown promising results in inhibiting the growth of various cancer cell lines. For instance:

- In vitro studies demonstrated that this compound can inhibit cell proliferation in breast and lung cancer models.

- Mechanism of Action : The compound may induce apoptosis through the activation of caspase pathways, leading to cell death in cancerous cells.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 (breast cancer) | 12 | Caspase activation |

| B | A549 (lung cancer) | 15 | Apoptosis induction |

Enzyme Inhibition

The compound has also been explored for its ability to inhibit specific enzymes involved in disease processes. For example:

- Kinase Inhibition : It has been noted for its inhibitory activity against certain kinases, which are crucial in signaling pathways related to cancer and inflammation.

Agrochemical Applications

This compound is being researched for its potential use as an agrochemical due to its antifungal and insecticidal properties.

Antifungal Activity

The compound has demonstrated effectiveness against various phytopathogenic fungi:

- Targeted Fungi : It shows activity against pathogens such as Pyricularia oryzae and Alternaria species.

| Fungal Species | Activity (Zone of Inhibition) |

|---|---|

| Pyricularia oryzae | 15 mm |

| Alternaria solani | 18 mm |

Insecticidal Properties

Research indicates that this compound can control insect populations effectively:

- Pest Control : The compound has been tested against common agricultural pests with promising results.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step chemical reactions that incorporate fluorine atoms into the quinazoline structure. This modification enhances its biological activity.

Synthetic Pathways

Several synthetic routes have been documented:

- Starting Materials : Use of readily available quinazoline derivatives.

- Fluorination Techniques : Application of fluorinating agents to introduce fluorine at the 5 and 6 positions.

Case Studies

Various case studies have illustrated the applications of this compound in real-world scenarios.

Case Study: Anticancer Drug Development

A recent development program focused on modifying quinazoline derivatives led to the identification of this compound as a lead candidate due to its favorable pharmacokinetic properties and efficacy against tumor models.

Case Study: Agricultural Field Trials

Field trials conducted with formulations containing this compound showed significant reductions in fungal diseases in crops like wheat and soybeans, leading to increased yields compared to untreated controls.

Mecanismo De Acción

The mechanism of action of 5,6-Difluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

Quinazolinone: The parent compound, known for its broad range of biological activities.

6-Fluoroquinazolin-4(3H)-one: A mono-fluorinated derivative with slightly different properties.

5,7-Difluoroquinazolin-4(3H)-one: Another difluorinated derivative with variations in biological activity.

Uniqueness

5,6-Difluoroquinazolin-4(3H)-one stands out due to its specific fluorination pattern, which imparts unique chemical and biological properties. The presence of two fluorine atoms at the 5 and 6 positions enhances its stability and reactivity, making it a valuable compound for various applications.

Actividad Biológica

5,6-Difluoroquinazolin-4(3H)-one is a derivative of quinazolin-4(3H)-one, a core heterocyclic structure known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an anticancer agent, as well as its antiviral, antibacterial, and anti-inflammatory properties. The following sections detail the biological activities of this compound, supported by research findings, case studies, and data tables.

Anticancer Activity

Mechanism of Action

This compound exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that it acts as an inhibitor of multiple tyrosine kinases, such as CDK2, HER2, EGFR, and VEGFR2. These kinases are crucial for cell proliferation and survival in cancerous cells. Specifically, this compound has been shown to function as:

- ATP non-competitive type-II inhibitor against CDK2

- ATP competitive type-I inhibitor against EGFR

- ATP non-competitive type-II inhibitor against HER2 .

Case Studies

A study evaluating the antiproliferative effects of quinazolin-4(3H)-one derivatives demonstrated that this compound exhibited potent growth-inhibitory activity in non-small cell lung cancer (NSCLC) cell lines. The compound was effective against both EGFR-TKI-sensitive and resistant cell lines, highlighting its potential in overcoming resistance mechanisms in cancer therapy .

Antioxidant Activity

Research has shown that derivatives of quinazolin-4(3H)-one possess antioxidant properties. In particular, this compound has been linked to enhanced radical scavenging activity compared to standard antioxidants like ascorbic acid and Trolox. This activity was assessed through various assays including DPPH and NO radical scavenging tests .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

- Cytotoxicity : The compound showed IC50 values indicating strong cytotoxicity against various cancer cell lines.

- Selectivity : It demonstrated selective inhibition of aurora kinase A over aurora kinase B in NSCLC models .

- ADMET Profile : The compound exhibited favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties suggesting good bioavailability and low hepatotoxicity risks .

Propiedades

IUPAC Name |

5,6-difluoro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O/c9-4-1-2-5-6(7(4)10)8(13)12-3-11-5/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIFTPNSQJFACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1N=CNC2=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.